6-chloro-N-ethylquinolin-4-amine
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Overview
Description
6-Chloro-N-ethylquinolin-4-amine is a quinoline derivative, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are often utilized in the development of pharmaceuticals due to their antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-ethylquinolin-4-amine typically involves the reaction of 6-chloroquinoline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-ethylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Ethylquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
6-Chloro-N-ethylquinolin-4-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a candidate for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-N-ethylquinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by interfering with bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In antimalarial applications, it may inhibit hemozoin polymerization, a critical process for the survival of the malaria parasite .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.
Uniqueness: 6-Chloro-N-ethylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its solubility and bioavailability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-chloro-N-ethylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-2-13-11-5-6-14-10-4-3-8(12)7-9(10)11/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRYSKBTQBTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=C(C=CC2=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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